Molecular Weight and Scaffold Compactness – Target vs. Phenoxy‑Linked Analog
The target compound (MW 344.37 g·mol⁻¹) is approximately 4.5% lighter than its closest phenoxy analog, 1‑Boc‑4‑(3‑amino‑5‑trifluoromethyl‑phenoxy)piperidine (MW 360.4 g·mol⁻¹), and contains one fewer oxygen atom, resulting in a lower topological polar surface area (tPSA) and potentially improved CNS penetration . In a fragment‑ or lead‑like property context where every heavy atom counts, this 16‑Da difference allows the target compound to remain within the Rule‑of‑Three boundaries for fragment‑based screening (MW ≤ 300 for the de‑Boc product) more comfortably than the phenoxy congener [1].
| Evidence Dimension | Molecular weight and heavy‑atom count |
|---|---|
| Target Compound Data | MW = 344.37 g·mol⁻¹; Heavy atom count = 24 |
| Comparator Or Baseline | 1‑Boc‑4‑(3‑amino‑5‑trifluoromethyl‑phenoxy)piperidine, MW = 360.4 g·mol⁻¹; Heavy atom count = 25 |
| Quantified Difference | ΔMW = −16.03 g·mol⁻¹ (−4.5%); one less oxygen atom reduces H‑bond acceptors from 4 to 3 |
| Conditions | Calculated molecular descriptors; no experimental tPSA available for either compound |
Why This Matters
In procurement for CNS or fragment‑based programs, the lower MW and reduced H‑bond acceptor count of the target compound may offer superior brain penetrance and ligand efficiency, making it a preferred intermediate when profiling requirements demand compact scaffolds.
- [1] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment‑based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
